Boc-D-Pen(pMeBzl)-OH.DCHA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRVVSYJKYAIZ-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673772 | |

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198470-36-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Modified Penicillamine in Peptide Synthesis

An In-depth Technical Guide to Boc-D-Pen(pMeBzl)-OH.DCHA: Structure, Strategy, and Application

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating structure, stability, and biological activity. Among these, D-Penicillamine (D-Pen), a chiral analog of cysteine featuring gem-dimethyl groups at the β-carbon, offers unique conformational constraints. These constraints are invaluable in designing peptides with specific folds, enhanced resistance to enzymatic degradation, and novel receptor-binding profiles. When D-penicillamine is incorporated into a peptide sequence, the steric bulk of the gem-dimethyl groups can influence disulfide bond formation and overall peptide architecture[1].

This guide provides a detailed technical overview of This compound , a specialized building block designed for use in Boc-chemistry Solid Phase Peptide Synthesis (SPPS). We will dissect its chemical structure, elucidate the strategic rationale behind its unique formulation as a dicyclohexylammonium (DCHA) salt, and provide field-proven protocols for its effective application in the synthesis of complex peptides for research and drug development. This molecule is a key intermediate, connecting foundational organic chemistry with advanced pharmaceutical manufacturing[2].

Deconstructing the Molecular Architecture

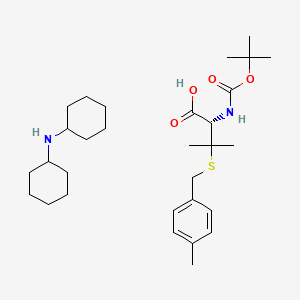

The efficacy of this compound as a synthetic building block stems from the specific and synergistic roles of its four key components: the D-Penicillamine core, the N-α-Boc protecting group, the S-pMeBzl protecting group, and the DCHA counter-ion.

-

D-Penicillamine (D-Pen) Core: The foundational amino acid, providing the unique structural properties conferred by the β,β-dimethylcysteine scaffold. The D-configuration is critical for creating peptides with non-natural stereochemistry, often leading to increased stability in biological systems.

-

Boc (tert-Butoxycarbonyl) Group: A temporary protecting group for the N-α-amino function. Its key characteristic is its lability to moderate acids, such as Trifluoroacetic Acid (TFA), allowing for its selective removal at each cycle of SPPS without disturbing more robust protecting groups[3][4].

-

pMeBzl (para-methylbenzyl) Group: A semi-permanent protecting group for the thiol side chain of the penicillamine residue. As a benzyl-based protecting group, it is stable to the repetitive TFA treatments used to remove the Boc group. Its removal requires treatment with very strong acids, typically anhydrous Hydrogen Fluoride (HF), at the final stage of synthesis[4][5]. This differential acid lability is the foundation of the classical Boc/Bzl protection strategy[3].

-

DCHA (Dicyclohexylamine) Salt: The carboxylic acid of the protected amino acid is formulated as a salt with the bulky secondary amine, dicyclohexylamine. This is not merely for convenience; it is a strategic choice to improve the reagent's physical properties. Many protected amino acids are oils or amorphous solids that are difficult to handle, purify, and store. The formation of a DCHA salt often yields a stable, crystalline solid with a sharp melting point, enhancing its shelf-life and ensuring high purity[6][7].

Below is a visualization of the complete ionic complex.

Caption: The ionic complex of Boc-D-Pen(pMeBzl)-OH and Dicyclohexylamine.

Physicochemical & Handling Properties

Accurate characterization of a synthetic building block is critical for reproducible outcomes. The data below has been consolidated from various chemical supplier datasheets.

| Property | Value | Source(s) |

| Chemical Name | N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [2] |

| CAS Number | 198470-36-9 | [2][8] |

| Molecular Formula | C₃₀H₅₀N₂O₄S (combined) C₁₈H₂₇NO₄S (acid) • C₁₂H₂₃N (base) | [2][8] |

| Molecular Weight | 534.8 g/mol | [8] |

| Appearance | Typically a white to off-white crystalline powder. The salt formation promotes crystallinity. | [6] |

| Purity | ≥98% (typically by HPLC) | [2][8] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) upon conversion to the free acid. | |

| Storage Conditions | Store in a sealed container in a cool, dry place (0-8 °C recommended). For long-term storage of stock solutions, -20°C is advised to prevent degradation. | [2][9] |

The DCHA Salt: A Self-Validating System for Purity and Stability

The decision to supply this reagent as a DCHA salt is a deliberate choice to ensure quality. Free-acid forms of complex amino acid derivatives can be prone to decomposition over time or may exist as non-crystalline oils, making accurate weighing and purity assessment difficult. The crystalline nature of the DCHA salt provides a significant advantage: it facilitates purification by recrystallization and its sharp, defined melting point can serve as an indicator of purity.

Protocol for Conversion of the DCHA Salt to the Free Acid

Prior to its use in a coupling reaction, the DCHA salt must be converted back to the free carboxylic acid. This is a critical step, as the free carboxylate is required for activation. The following is a standard, field-proven protocol.

Rationale: This protocol utilizes a liquid-liquid extraction. The DCHA salt is dissolved in an organic solvent. An aqueous solution of a mild acid (like potassium bisulfate, KHSO₄) is then used to protonate the carboxylate and, concurrently, the dicyclohexylamine, pulling the resulting dicyclohexylammonium salt into the aqueous phase. The desired free-acid product remains in the organic layer.

Step-by-Step Methodology:

-

Dissolution: Dissolve the this compound salt in a suitable organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), at a concentration of approximately 0.1-0.2 M.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash it three times with an equal volume of a cold (0-4 °C) 10% aqueous KHSO₄ or 10% phosphoric acid solution[7]. Note: Avoid using hydrochloric acid (HCl), as it can form a sparingly soluble dicyclohexylammonium chloride precipitate that complicates the separation[7].

-

Neutral Wash: Wash the organic layer with water and then with brine to remove any residual acid and salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotoevaporation) to yield the free acid, which is often an oil or foam. The product should be used immediately in the subsequent coupling step.

Core Application: Integration into Boc-SPPS Workflows

The primary application of Boc-D-Pen(pMeBzl)-OH is its incorporation into a growing peptide chain using the Boc/Bzl solid-phase synthesis strategy.

The Boc/Bzl Protection Scheme

This strategy relies on the differential stability of the protecting groups to acid. The N-α-Boc group is labile to moderate acid (TFA), while the S-pMeBzl group is stable to TFA but labile to strong acid (HF). This orthogonality is the key to successful synthesis.

Caption: Differential acid lability in the Boc/Bzl SPPS strategy.

Experimental Protocol: A Single Coupling Cycle

The following protocol outlines the key steps for incorporating Boc-D-Pen(pMeBzl)-OH into a peptide chain attached to a solid support (e.g., Merrifield resin).

-

Preparation of Free Acid: Convert the this compound salt to its free acid form as described in the protocol in Section 4.

-

Resin Preparation (Deprotection): The resin-bound peptide from the previous cycle must have its N-terminal Boc group removed.

-

Neutralization: The newly exposed N-terminal amine is a TFA salt and must be neutralized to the free amine for effective coupling.

-

Treat the peptide-resin with a solution of 5-10% Diisopropylethylamine (DIEA) in DCM for 5-10 minutes[4].

-

Wash the resin thoroughly with DCM.

-

-

Activation and Coupling: The free acid of Boc-D-Pen(pMeBzl)-OH is activated in situ to form a highly reactive species that readily couples with the N-terminal amine on the resin.

-

Dissolve the free acid (typically 2-4 equivalents relative to resin loading) in DCM or Dimethylformamide (DMF).

-

Add an activating agent, such as HBTU/DIEA or DIC/HOBt (2-4 equivalents).

-

Add this activation mixture to the neutralized peptide-resin and allow the reaction to proceed for 1-4 hours.

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: After coupling is complete, wash the resin extensively with DCM and DMF to remove excess reagents and byproducts, preparing it for the next cycle.

Caption: Experimental workflow for one amino acid incorporation cycle in Boc-SPPS.

Conclusion: A Versatile Tool for Advanced Peptide Design

This compound is a highly specialized and strategically designed reagent that empowers researchers in drug discovery and chemical biology. Its formulation as a stable, high-purity DCHA salt ensures reliability and ease of handling, while its protecting group scheme is perfectly tailored for the robust and well-established Boc/Bzl solid-phase peptide synthesis methodology. Understanding the specific function of each component of this molecule—from the conformation-directing D-penicillamine core to the orthogonally-protected functional groups—is paramount to leveraging its full potential in the creation of novel and potent peptide therapeutics.

References

-

CP Lab Safety. Boc-D-Pen(pMeBzl)-OH dcha, min 98%, 1 gram. Available from: [Link]

-

BioCrick. Product Datasheet: this compound. Available from: [Link]

-

PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

- Herranz, R., et al. (1991). Synthesis of penicillamine- and cysteine-containing nucleoamino acids as potential antivirals and aminopeptidase B inhibitors. Journal of the Chemical Society, Perkin Transactions 1, 43-48.

- Google Patents. WO2017060914A2 - Penicillamine and its derivatives are used in the treatment of copper toxicity and nash.

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

- Google Patents. US3980665A - Optically active salt of protected D-penicillamine and L-lysine.

- Fujii, M., et al. (2018). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.

-

Reddit. r/Chempros - In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Available from: [Link]

- Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Toxicology Mechanisms and Methods, 16(2), 71-76.

-

ResearchGate. HOAt.DCHA as co-coupling agent in the synthesis of peptides employing Fmoc-amino acid chlorides as coupling agents. Available from: [Link]

- Hart, R. A., et al. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of visualized experiments : JoVE, (88), 51532.

-

ResearchGate. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biocrick.com [biocrick.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. peptide.com [peptide.com]

- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. bachem.com [bachem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. echemi.com [echemi.com]

- 10. chempep.com [chempep.com]

An In-depth Technical Guide to Boc-D-Pen(pMeBzl)-OH.DCHA: Synthesis, Application, and Strategic Considerations in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-butyloxycarbonyl)-S-(p-methylbenzyl)-D-penicillamine dicyclohexylammonium salt (Boc-D-Pen(pMeBzl)-OH.DCHA), a specialized amino acid derivative pivotal for the synthesis of sterically constrained and biologically robust peptides. This document delineates its chemical properties, outlines a generalized synthesis protocol, and explores its strategic incorporation into peptides to modulate their conformation and enhance their therapeutic potential. Emphasis is placed on the rationale behind experimental choices, from protecting group strategy to cleavage and purification, to provide researchers with actionable insights for their drug discovery and development endeavors.

Introduction: The Strategic Value of Steric Hindrance and Thiol Protection

In the landscape of peptide-based therapeutics, the modulation of peptide conformation is a cornerstone of rational drug design. The introduction of sterically hindered amino acids is a powerful strategy to restrict conformational flexibility, thereby enhancing receptor selectivity, improving metabolic stability, and increasing potency. D-penicillamine (D-Pen), a chiral analog of cysteine with gem-dimethyl groups at the β-carbon, is an exemplary tool for inducing such conformational constraints.[1]

The subject of this guide, this compound, is a sophisticated building block designed for seamless integration into solid-phase peptide synthesis (SPPS). It features three critical components:

-

D-penicillamine Core: Provides steric bulk to create conformationally constrained peptides.

-

Boc Protecting Group: A well-established, acid-labile protecting group for the α-amino function, forming the basis of the widely used Boc-SPPS strategy.[2]

-

p-Methylbenzyl (pMeBzl) Protecting Group: A robust, acid-stable protecting group for the thiol side chain, preventing unwanted side reactions during peptide elongation.

-

Dicyclohexylammonium (DCHA) Salt: Enhances the crystallinity and handling properties of the amino acid derivative, facilitating its purification and storage.

This guide will navigate the synthesis, characterization, and strategic application of this valuable reagent, providing a framework for its effective use in the laboratory.

Core Compound Data and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

| Property | Value | Source(s) |

| CAS Number | 198470-36-9 | [3][4] |

| Molecular Formula | C18H27NO4S.C12H23N | [3] |

| Molecular Weight | 534.8 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥98% | [3] |

| Storage | Store at 2-8°C in a dry, well-ventilated place. |

Synthesis and Characterization: A Generalized Protocol

Step 1: S-Alkylation of D-Penicillamine

The initial step involves the protection of the reactive thiol group of D-penicillamine with a p-methylbenzyl group. This is typically achieved through an S-alkylation reaction.

Reaction Scheme:

Caption: S-alkylation of D-penicillamine.

Protocol:

-

Dissolve D-penicillamine in an aqueous basic solution (e.g., sodium hydroxide) to deprotonate the thiol group, forming a thiolate.

-

To the resulting solution, add p-methylbenzyl chloride, preferably dissolved in a water-miscible organic solvent like ethanol or acetone, in a dropwise manner while maintaining a basic pH.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the S-protected product.

-

Collect the precipitate by filtration, wash with water to remove inorganic salts, and dry under vacuum.

Step 2: N-α-Boc Protection

The subsequent step is the protection of the α-amino group with the tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

Caption: N-α-Boc protection.

Protocol:

-

Suspend S-(p-methylbenzyl)-D-penicillamine in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.

-

Add a base such as sodium bicarbonate or triethylamine to maintain an alkaline pH.

-

Add di-tert-butyl dicarbonate ((Boc)2O) to the suspension and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts. Acidify the aqueous layer to precipitate the Boc-protected amino acid.

-

Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Dicyclohexylammonium (DCHA) Salt Formation

The final step involves the formation of the DCHA salt to improve the handling and stability of the final product.

Reaction Scheme:

Caption: DCHA salt formation.

Protocol:

-

Dissolve the crude Boc-D-Pen(pMeBzl)-OH in a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Add an equimolar amount of dicyclohexylamine to the solution.

-

Stir the mixture at room temperature. The DCHA salt will typically precipitate out of the solution.

-

Cool the mixture to enhance crystallization and collect the precipitate by filtration.

-

Wash the crystals with a cold, non-polar solvent (e.g., hexane) to remove any residual impurities.

-

Dry the final product, this compound, under vacuum.

Characterization

The synthesized product should be characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.[5]

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Optical Rotation: To confirm the stereochemical integrity of the D-enantiomer.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-based SPPS. The bulky nature of the penicillamine residue necessitates optimized coupling conditions to ensure efficient peptide bond formation.

General Boc-SPPS Workflow

Caption: Generalized workflow for Boc-SPPS.

Coupling Protocol for Boc-D-Pen(pMeBzl)-OH

Due to the steric hindrance from the gem-dimethyl groups, a more potent coupling reagent is recommended to achieve high coupling efficiency.

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine base, typically diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).

-

Coupling:

-

Pre-activate a solution of Boc-D-Pen(pMeBzl)-OH (the free acid, generated from the DCHA salt by an acid wash) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an additive like HOBt (Hydroxybenzotriazole) and a base (DIEA) in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to ensure completion. The progress can be monitored by a ninhydrin test.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.

Cleavage of the p-Methylbenzyl Protecting Group

The p-methylbenzyl group is a robust thiol protecting group that is stable to the repetitive TFA treatments used for Boc deprotection. Its removal requires strong acidic conditions, typically performed concurrently with the cleavage of the peptide from the resin in Boc-SPPS.

-

Hydrogen Fluoride (HF) Cleavage: The most common method for cleaving peptides from Merrifield or PAM resins and simultaneously removing acid-labile side-chain protecting groups, including S-p-methylbenzyl. The cleavage is typically performed in liquid HF at 0°C for 1-2 hours in the presence of scavengers like anisole or p-cresol to prevent alkylation of sensitive residues.

-

Trifluoromethanesulfonic acid (TFMSA) Cleavage: A strong acid alternative to HF that can also effect the cleavage of the p-methylbenzyl group. The reaction is usually carried out in TFA with scavengers.

It is crucial to include scavengers in the cleavage cocktail to trap the carbocations generated during the deprotection of the benzyl-type protecting groups, thereby preventing side reactions with nucleophilic amino acid side chains such as methionine and tryptophan.[6]

Strategic Implications in Drug Discovery and Development

The incorporation of D-penicillamine into peptide sequences offers several strategic advantages for the development of novel therapeutics.

Conformational Constraint and Enhanced Stability

The gem-dimethyl groups of penicillamine sterically hinder the rotation around the Cα-Cβ and Cβ-S bonds, leading to a more rigid peptide backbone. This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and receptor selectivity. Furthermore, the steric hindrance can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1]

Modulation of Biological Activity

The substitution of cysteine with penicillamine can have profound effects on the biological activity of a peptide. For instance, in the case of the neuropeptide oxytocin, replacing cysteine at position 1 with L-penicillamine converts the agonist into an antagonist.[1] This highlights the potential of penicillamine substitution as a tool for fine-tuning the pharmacological profile of a peptide lead.

Applications in Constrained Peptides

Boc-D-Pen(pMeBzl)-OH is an invaluable tool for the synthesis of constrained peptides, such as cyclic peptides and those with multiple disulfide bonds. The steric bulk of the penicillamine residue can influence the folding and disulfide pairing of the peptide, and in some cases, can enhance the stability of the resulting disulfide bridge.[1][7]

Example Application: Development of a Non-Opioid Analgesic

In a study aimed at developing a potent and selective analgesic, researchers incorporated penicillamine into analogs of α-conotoxin RgIA. This substitution, combined with other amino acid modifications, resulted in a peptide with a 9000-fold increased potency at the human α9α10 nicotinic acetylcholine receptor and improved resistance to disulfide shuffling.[1] This work underscores the potential of penicillamine-containing peptides as novel therapeutics for intractable pain.

Caption: Proposed mechanism of action for a penicillamine-containing peptide antagonist.

Conclusion

This compound is a highly specialized and valuable reagent for the synthesis of peptides with enhanced structural and functional properties. Its strategic use allows for the creation of conformationally constrained peptides with improved stability, selectivity, and therapeutic potential. This guide has provided a comprehensive overview of its synthesis, characterization, and application in SPPS, with a focus on the underlying chemical principles and strategic considerations. By understanding the rationale behind the use of this unique building block, researchers can better leverage its potential in their efforts to discover and develop the next generation of peptide-based drugs.

References

-

Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ([Link])

-

Penicillamine - StatPearls - NCBI Bookshelf. ([Link])

-

Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides | Request PDF. ([Link])

- US Patent for Optically active salt of protected D-penicillamine and L-lysine. ()

-

Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. ([Link])

-

Chemical basis for pharmacological and therapeutic actions of penicillamine. ([Link])

-

Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis - Frontiers. ([Link])

-

Boc-D-Pen(pMeBzl)-OH dcha, min 98%, 1 gram - CP Lab Safety. ([Link])

-

Synthesis and evaluation of long-acting D-penicillamine derivatives. ([Link])

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])

-

Penicillamine (Cuprimine, Depen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. ([Link])

-

Protecting Groups in Peptide Synthesis | Springer Nature Experiments. ([Link])

-

Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. ([Link])

-

Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer - PMC. ([Link])

-

The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

-

Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - MDPI. ([Link])

-

Product Datasheet - BioCrick. ([Link])

-

Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation - Semantic Scholar. ([Link])

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. ([Link])

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. ([Link])

Sources

- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. calpaclab.com [calpaclab.com]

- 4. biocrick.com [biocrick.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-D-Pen(pMeBzl)-OH.DCHA: A Keystone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Non-Proteinogenic Amino Acids in Peptide Drug Discovery

The synthesis of peptides with tailored biological activities is a cornerstone of modern drug development. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-proteinogenic amino acids offers a gateway to novel peptide therapeutics with enhanced properties such as increased potency, improved stability, and unique pharmacological profiles. Among these specialized building blocks, Boc-D-Pen(pMeBzl)-OH.DCHA emerges as a critical reagent for introducing the D-penicillamine moiety into peptide sequences.

This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, delving into its chemical properties, strategic applications, and the underlying principles of its use in solid-phase peptide synthesis (SPPS). We will explore not just the "how" but the "why" behind the experimental choices, ensuring a thorough understanding for researchers aiming to leverage this unique amino acid derivative in their drug discovery endeavors.

Core Compound Data: Deconstructing this compound

A precise understanding of the chemical and physical properties of a synthetic building block is fundamental to its successful application. This compound is a dicyclohexylammonium (DCHA) salt of N-α-tert-butyloxycarbonyl-S-(para-methylbenzyl)-D-penicillamine. Let's dissect its key attributes.

| Property | Value | Source(s) |

| Molecular Weight | 534.8 g/mol | [1] |

| Molecular Formula | C30H50N2O4S (or C18H27NO4S • C12H23N) | [1][2][3] |

| CAS Number | 198470-36-9 | [1] |

| Appearance | Typically a white to off-white solid | |

| Purity | Often available in ≥98% purity | [1] |

To fully appreciate the compound, we must examine its constituent parts:

-

Boc-D-Pen(pMeBzl)-OH (the free acid):

-

Molecular Weight: ~353.47 g/mol

-

Molecular Formula: C18H27NO4S[4]

-

-

Dicyclohexylamine (DCHA):

The sum of the molecular weights of the free acid and DCHA (353.47 + 181.32 = 534.79 g/mol ) corroborates the molecular weight of the salt complex.

The Strategic Triad: Boc, pMeBzl, and DCHA

The specific combination of the Boc, pMeBzl, and DCHA moieties is a deliberate chemical strategy designed to optimize the handling, stability, and utility of the D-penicillamine amino acid in peptide synthesis.

Caption: The functional components of this compound and their respective roles.

1. The Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group is an acid-labile protecting group for the α-amino functionality of the penicillamine.[9] Its purpose is to prevent the amine from participating in unwanted side reactions, such as self-polymerization, during the peptide coupling step.[9] The Boc group is stable under the basic conditions often used for peptide coupling but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA).

2. The pMeBzl (para-methylbenzyl) Protecting Group: The thiol group in the side chain of penicillamine is highly nucleophilic and susceptible to oxidation, which can lead to undesired disulfide bond formation. The pMeBzl group serves as a robust protecting group for this thiol, preventing such side reactions. It is stable to the acidic conditions used for Boc deprotection, allowing for the selective removal of the α-amine protecting group during each cycle of peptide synthesis. The pMeBzl group is typically removed during the final cleavage of the peptide from the solid support using strong acids like hydrofluoric acid (HF).

3. The DCHA (Dicyclohexylammonium) Salt: Many free N-protected amino acids are oils or amorphous solids, which can be challenging to purify and handle. The formation of a DCHA salt with the carboxylic acid group often results in a stable, crystalline solid that is easier to weigh, store, and purify.[10] This enhances the shelf-life and handling characteristics of the amino acid derivative. Before use in SPPS, the free carboxylic acid must be regenerated from the DCHA salt.

The Significance of D-Penicillamine in Peptide-Based Drug Design

Penicillamine is a non-proteinogenic amino acid characterized by the presence of two methyl groups on the β-carbon. The "D" designation refers to its stereochemistry. The incorporation of D-penicillamine into a peptide sequence can confer several advantageous properties:

-

Conformational Rigidity: The gem-dimethyl group on the β-carbon restricts the conformational freedom of the peptide backbone in the vicinity of the penicillamine residue. This can lead to a more defined three-dimensional structure, which can be crucial for high-affinity binding to biological targets.

-

Enhanced Proteolytic Stability: The steric hindrance provided by the dimethyl groups can make the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide drug.

-

Modulation of Biological Activity: The substitution of cysteine with penicillamine can significantly alter the biological activity of a peptide. For instance, in some cases, it has been shown to convert an agonist into an antagonist or to enhance selectivity for a particular receptor subtype.[11]

-

Disulfide Bond Mimicry and Stabilization: Penicillamine can form disulfide bonds, similar to cysteine. The resulting disulfide bridge, however, has different geometric and stability properties, which can be exploited to fine-tune the structure and function of cyclic peptides.

Experimental Workflow: From DCHA Salt to Purified Peptide

The successful incorporation of this compound into a peptide sequence via Boc-based SPPS involves a series of well-defined steps. The following provides a detailed, generalized protocol.

Caption: A generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).

Step 1: Regeneration of the Free Carboxylic Acid

Before the amino acid can be coupled to the growing peptide chain, the dicyclohexylammonium salt must be converted back to the free carboxylic acid.

Protocol:

-

Suspend the this compound salt in an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Add an aqueous solution of 10% potassium bisulfate (KHSO₄) or 10% phosphoric acid and stir vigorously. The use of phosphoric acid is recommended to avoid the precipitation of dicyclohexylammonium chloride if hydrochloric acid were used.[12]

-

Continue stirring until the solid DCHA salt is completely dissolved and two clear phases are observed. The pH of the lower aqueous phase should be acidic (pH 2-3).

-

Separate the organic layer containing the free acid.

-

Wash the organic layer with the acidic aqueous solution and then with water until the pH of the aqueous wash is neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free acid, which may be an oil or a solid.

Step 2: Solid-Phase Peptide Synthesis Cycle

The following steps are repeated for the incorporation of each amino acid in the peptide sequence.

a. N-α-Boc Deprotection:

-

Swell the resin-bound peptide in DCM.

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[9]

-

Filter and wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.

b. Neutralization:

-

The N-terminal amine is now protonated as a trifluoroacetate salt. To enable the subsequent coupling reaction, the amine must be deprotonated to its free base form.

-

Wash the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM.[9]

-

Filter and wash the resin with DCM to remove excess base and salts.

c. Amino Acid Coupling:

-

Activate the carboxylic acid of the incoming Boc-protected amino acid (in this case, the regenerated Boc-D-Pen(pMeBzl)-OH). This is typically done by reacting it with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or newer, more efficient reagents like HBTU, HATU, or HOBt in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Add the activated amino acid solution to the resin-bound peptide with the free N-terminal amine.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test such as the ninhydrin test.

-

After the coupling is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.

Step 3: Final Cleavage and Side-Chain Deprotection

Once the entire peptide sequence has been assembled, the peptide is cleaved from the solid support, and all the side-chain protecting groups, including the pMeBzl group on the penicillamine, are removed.

Protocol (using HF):

Caution: Anhydrous hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the resin in the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole or p-cresol, to the resin. Scavengers are crucial to trap the reactive carbocations generated during the cleavage of the protecting groups, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

-

Cool the reaction vessel to approximately 0°C.

-

Condense anhydrous HF into the reaction vessel and stir the mixture for 1-2 hours at 0°C.

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Extract the crude peptide from the resin using a suitable solvent, such as aqueous acetic acid.

-

Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.

Step 4: Purification and Characterization

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed using analytical techniques such as analytical RP-HPLC and mass spectrometry (MS).[13]

Conclusion: A Versatile Tool for Innovative Peptide Therapeutics

This compound is more than just a protected amino acid; it is a sophisticated chemical tool that empowers researchers to design and synthesize novel peptides with enhanced therapeutic potential. By understanding the distinct roles of the Boc, pMeBzl, and DCHA moieties, and by mastering the intricacies of its application in solid-phase peptide synthesis, scientists can unlock new avenues in drug discovery. The ability to introduce conformational constraints, improve metabolic stability, and modulate biological activity through the incorporation of D-penicillamine makes this reagent an invaluable asset in the development of the next generation of peptide-based drugs.

References

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Boc-D-Pen(pMeBzl)-OH dcha, min 98%, 1 gram. Retrieved from [Link]

-

Capot Chemical. (n.d.). 198474-61-2 | Boc-Pen(pMeBzl)-OH.DCHA. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Pen(4-MeBzl)-OH [198474-61-2]. Retrieved from [Link]

-

Christensen, S. B., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 64(13), 9513–9524. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

- Bachem. (n.d.). Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids.

-

PubChem. (n.d.). Dicyclohexylamine. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 198474-61-2|Boc-Pen(pMeBzl)-OH.DCHA|BLD Pharm [bldpharm.com]

- 3. 198474-61-2 | Boc-Pen(pMeBzl)-OH.DCHA - Capot Chemical [capotchem.com]

- 4. peptide.com [peptide.com]

- 5. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 二环己胺 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 8. Dicyclohexylamine | 101-83-7 [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. resolvemass.ca [resolvemass.ca]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to Boc-D-Pen(pMeBzl)-OH.DCHA for Advanced Peptide Synthesis

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the properties, handling, and application of N-α-Boc-D-Penicillamine(S-p-methylbenzyl)-dicyclohexylammonium salt (this compound). This specialized amino acid derivative is a critical building block for the incorporation of D-penicillamine into peptide sequences, a modification that can impart unique conformational constraints and biological activities. This guide provides not only procedural steps but also the underlying chemical rationale to empower users to optimize their synthetic workflows.

This compound is a meticulously designed reagent for use in Boc-chemistry solid-phase peptide synthesis (SPPS). Its structure consists of a D-penicillamine core, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the side-chain thiol is protected by a para-methylbenzyl (pMeBzl) group, and the carboxylic acid is formulated as a dicyclohexylammonium (DCHA) salt.[1]

| Property | Value | Source |

| CAS Number | 198470-36-9 | [2][3] |

| Molecular Formula | C₃₀H₅₀N₂O₄S | [3] |

| Molecular Weight | 534.8 g/mol | [2] |

| Full Chemical Name | N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfa nyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [3] |

| Typical Purity | ≥98% | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

Stability and Storage:

The stability of this reagent is significantly enhanced by its salt form.[4][5] To ensure its long-term integrity, the following storage conditions are recommended:

-

Long-Term Storage: Store in a sealed container in a cool, dry place.[3] For maximum shelf-life, storage at -20°C is advised, which can preserve the material for several months.[3]

-

Handling: Many amino acid derivatives are hygroscopic.[4] It is best practice to handle the compound in a dry, inert atmosphere (e.g., a glove box) and to seal the container tightly after each use.

The Strategic Role of Protecting Groups and Counter-ion

The design of this compound is a classic example of chemical strategy in peptide synthesis, where each component serves a distinct and critical purpose. Protecting groups are fundamental to avoiding side reactions, such as polymerization and undesired side-chain modifications.[6][7]

The Boc Group (Nα-protection)

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino terminus. Its primary role is to prevent the amino group from acting as a nucleophile and forming unwanted peptide bonds during the activation and coupling of the carboxylic acid.[8][9]

-

Causality: The Boc group is stable under the neutral or basic conditions required for peptide bond formation.[][] It is selectively removed using a mild acid, typically trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle.[12] This orthogonality is the foundation of the Boc/Bzl strategy pioneered by R. Bruce Merrifield.[9]

Experimental Protocol 1: Liberation of the Free Acid

Before Boc-D-Pen(pMeBzl)-OH can be coupled, it must be converted from its DCHA salt form to the free acid. This is a critical preparatory step.

-

Objective: To quantitatively remove the DCHA counter-ion, yielding the pure, protected amino acid ready for activation.

-

Methodology Rationale: This protocol utilizes a liquid-liquid extraction. The DCHA salt is suspended in an organic solvent. An aqueous acid solution is added to protonate the dicyclohexylamine, forming a water-soluble salt that partitions into the aqueous phase, leaving the desired free amino acid in the organic phase. Phosphoric acid is preferred over hydrochloric or sulfuric acid because dicyclohexylammonium chloride and sulfate are poorly soluble and would precipitate, complicating the extraction. [13] Step-by-Step Protocol:

-

Suspension: Suspend 1 part by weight of this compound in 5-10 volume parts of ethyl acetate. Other solvents like methyl t-butyl ether (MTBE) can also be used.

-

Acidification: While stirring vigorously, add a 10% aqueous solution of phosphoric acid until the solid DCHA salt is completely dissolved and two clear liquid phases are visible.

-

pH Verification (Self-Validation): Check the pH of the lower, aqueous phase. It should be acidic, in the range of 2-3, to ensure complete protonation of the dicyclohexylamine.

-

Phase Separation: Separate the layers using a separatory funnel.

-

Washing: Wash the organic phase once with 2 volume parts of 10% phosphoric acid, followed by three washes with 2 volume parts of water. The final aqueous wash should have a pH of ≥4.

-

TLC Monitoring (Self-Validation): Spot the organic layer on a TLC plate alongside the starting DCHA salt to confirm the complete conversion to the free acid (the free acid will have a different Rf value).

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo. The resulting product, Boc-D-Pen(pMeBzl)-OH, is typically an oil or foam.

Experimental Protocol 2: Incorporation into a Peptide Chain

This protocol outlines a single coupling cycle for adding the liberated Boc-D-Pen(pMeBzl)-OH to the peptide-resin.

-

Objective: To efficiently form a peptide bond between the C-terminus of Boc-D-Pen(pMeBzl)-OH and the N-terminus of the resin-bound peptide.

-

Methodology Rationale: The process involves deprotection of the resin-bound N-terminus, neutralization of the resulting ammonium salt, and finally, the coupling reaction. The coupling is mediated by an activating agent (e.g., HBTU, HATU, or DCC) which converts the carboxylic acid into a more reactive species (like an active ester) that is readily attacked by the free amine of the peptide-resin.

Step-by-Step Protocol:

-

Resin Preparation: Start with the peptide-resin from the previous cycle, ensuring it is well-swollen in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF until a neutral pH is achieved (validated by a colorimetric test like the chloranil test). Wash again with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the previously prepared Boc-D-Pen(pMeBzl)-OH (typically 2-4 equivalents relative to the resin substitution) in DMF. Add an activating agent such as HBTU (0.95 eq. relative to the amino acid) and DIEA (2-3 eq. relative to the amino acid). Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring (Self-Validation): Perform a Kaiser test on a small sample of the resin. A negative result (beads remain yellow) indicates that all free amines have reacted and the coupling is complete. If the test is positive (blue beads), the coupling step may need to be repeated.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, to remove any excess reagents before proceeding to the next cycle.

References

-

CP Lab Safety. Boc-D-Pen(pMeBzl)-OH dcha, min 98%, 1 gram. [Link]

-

BioCrick. Product Datasheet: this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. [Link]

-

Aapptec Peptides. Boc-His(Boc)-OH DCHA. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Reddit. r/Chempros: In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Link]

-

National Center for Biotechnology Information. Protecting Groups in Peptide Synthesis. [Link]

-

jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]

-

Canadian Journal of Chemistry. Synthesis of amino acid diazoketones. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind the Advance: Understanding Boc-L-2-Amino-5-Phenyl-Pentanoic Acid DCHA Salt. [Link]

-

Aapptec Peptides. Boc-D-Glu(OBzl)-OH. [Link]

-

AAPPTec. Boc-Amino Acids for Peptide Synthesis Archives. [Link]

-

Capot Chemical. Boc-Pen(pMeBzl)-OH.DCHA. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

Wikipedia. Dicyclohexylamine. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. calpaclab.com [calpaclab.com]

- 3. biocrick.com [biocrick.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. biosynth.com [biosynth.com]

- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

The Enduring Legacy of Boc: An In-depth Technical Guide to its Role in Peptide Synthesis

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of protecting group strategy is a critical determinant of success. Among the venerable tools in the synthetic chemist's arsenal, the tert-butyloxycarbonyl (Boc) protecting group holds a place of historical significance and continued practical relevance. This guide provides a comprehensive technical overview of the Boc group's central role in peptide synthesis, delving into the chemical principles, strategic applications, and field-proven protocols that underscore its enduring utility.

The Fundamental Imperative of Amine Protection in Peptide Synthesis

The stepwise assembly of amino acids into a defined peptide sequence is a foundational technology in biomedical research and pharmaceutical development. At its core, peptide synthesis is a series of amide bond formations between the carboxyl group of one amino acid and the amino group of another. However, the bifunctional nature of amino acids necessitates a strategic approach to prevent uncontrolled polymerization and ensure the correct sequence. This is achieved through the use of protecting groups, temporary modifications that mask reactive functionalities, thereby directing the chemical reaction to the desired site.[1]

An ideal protecting group exhibits a delicate balance of stability and lability: it must remain robust throughout the various steps of peptide chain elongation while being readily and selectively removable under conditions that do not compromise the integrity of the growing peptide.[1] It is within this context that the Boc group emerged as a pioneering and powerful tool.

The Boc Group: Chemical Properties and the "Quasi-Orthogonal" Strategy

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride).[2] The resulting carbamate is stable to a wide range of nucleophiles and bases, a key feature that allows for the selective deprotection of other protecting groups in a synthesis strategy.[3]

In the realm of Solid-Phase Peptide Synthesis (SPPS), where the growing peptide chain is anchored to an insoluble resin support, the Boc group is the cornerstone of the "Boc/Bzl" strategy.[4][5] This approach employs the Boc group for the temporary protection of the α-amino group of the incoming amino acid. The side chains of trifunctional amino acids are protected with benzyl (Bzl)-based ethers, esters, and carbamates.[6]

While both the Boc and benzyl-based protecting groups are removed by acid, their lability to acidolysis differs significantly. The Boc group is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), typically in a solution of dichloromethane (DCM).[6] In contrast, the more robust benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal, which is performed at the final stage of the synthesis along with cleavage of the peptide from the resin.[6] This differential acid lability forms the basis of a "quasi-orthogonal" protection scheme, allowing for the selective deprotection of the α-amino group at each cycle without disturbing the side-chain protection.[5][7]

The Boc-SPPS Cycle: A Step-by-Step Mechanistic Walkthrough

The Boc-SPPS cycle is a meticulously orchestrated sequence of chemical reactions designed for the stepwise elongation of a peptide chain on a solid support. Each cycle adds a single amino acid residue and can be broken down into three key stages: deprotection, neutralization, and coupling.

Deprotection: Unmasking the Nucleophile

The cycle begins with the removal of the Nα-Boc protecting group from the resin-bound amino acid or peptide. This is typically achieved by treating the peptide-resin with a 50% solution of TFA in DCM.[8] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine of the peptide.[9]

It is crucial to manage the reactive tert-butyl cations generated during this step, as they can alkylate sensitive amino acid residues such as tryptophan, methionine, and cysteine.[9] To prevent these undesirable side reactions, scavengers like dithioethane (DTE) are often included in the deprotection solution.[8]

Neutralization: Preparing for Amide Bond Formation

Following deprotection, the newly liberated N-terminal amine exists as a TFA salt. To render it nucleophilic for the subsequent coupling reaction, this salt must be neutralized.[9] This is typically accomplished by washing the peptide-resin with a solution of a hindered tertiary amine, such as diisopropylethylamine (DIEA), in DCM.[9]

A more advanced and efficient approach is the "in situ neutralization" protocol. In this method, the neutralization and coupling steps are combined, saving time and potentially improving coupling efficiency, especially for sequences prone to aggregation.[9]

Coupling: Forging the Peptide Bond

With the N-terminal amine deprotected and neutralized, the next Boc-protected amino acid is introduced and activated to facilitate amide bond formation. A variety of coupling reagents can be employed, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), being the classical choice. More modern and efficient coupling reagents include uronium/aminium salts such as HBTU, HATU, and HCTU.

The activated Boc-amino acid is then added to the peptide-resin, and the coupling reaction proceeds to form the new peptide bond. The cycle is then repeated until the desired peptide sequence is assembled.

Experimental Protocol: A Standard Boc-SPPS Cycle

| Step | Procedure | Reagents & Conditions | Duration | Purpose |

| 1. Swelling | Swell the peptide-resin in DCM. | Dichloromethane (DCM) | 30 min | To ensure accessibility of the peptide chains on the solid support. |

| 2. Deprotection | Treat the resin with a deprotection solution. | 50% TFA in DCM (with 0.5% DTE if sensitive residues are present). A 5-minute pre-wash followed by a 15-25 minute reaction is common.[8] | 20-30 min | To remove the Nα-Boc protecting group. |

| 3. Washing | Wash the resin to remove excess TFA and byproducts. | DCM, followed by isopropanol (IPA) to shrink the resin and aid in TFA removal.[8] | ~10 min | To purify the resin-bound peptide for the next step. |

| 4. Neutralization | Treat the resin with a neutralization solution. | 10-50% DIEA in DCM. | ~10 min | To deprotonate the N-terminal ammonium salt, forming the free amine. |

| 5. Washing | Wash the resin to remove excess DIEA. | DCM. | ~5 min | To prepare for the coupling reaction. |

| 6. Coupling | Add the pre-activated Boc-amino acid to the resin. | Boc-amino acid, coupling reagent (e.g., HBTU, HATU), and a tertiary amine base (e.g., DIEA) in a suitable solvent like DMF or NMP. | 1-2 hours | To form the new peptide bond. |

| 7. Washing | Wash the resin to remove excess reagents and byproducts. | DMF, DCM. | ~10 min | To purify the elongated peptide-resin for the next cycle. |

Final Cleavage and Deprotection: Liberating the Synthetic Peptide

Once the desired peptide sequence has been assembled, the final and most critical step is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In Boc-SPPS, this is typically achieved using a strong acid.

The "High HF" Cleavage

The most traditional method for final cleavage in Boc-SPPS is treatment with anhydrous hydrogen fluoride (HF). This highly corrosive and toxic reagent requires specialized Teflon apparatus and extreme caution. A typical "high HF" cleavage cocktail consists of HF with a scavenger such as anisole (in a 9:1 ratio) to trap carbocations generated during the deprotection of side chains.[8] The reaction is usually carried out at low temperatures (0-5°C) for 1-2 hours.[8]

Alternative "Low-High" HF and TFMSA Cleavage Strategies

For peptides containing sensitive residues, a "low-high" HF procedure can be employed. This involves an initial treatment with a milder HF cocktail ("low HF") to remove more labile protecting groups, followed by a standard "high HF" treatment.

Trifluoromethanesulfonic acid (TFMSA) represents a less volatile but still highly corrosive alternative to HF for the final cleavage.[8] Cleavage cocktails with TFMSA often include scavengers like thioanisole and are typically performed at low temperatures.[8]

Modern Cleavage Cocktails

A variety of cleavage cocktails have been developed to address the challenges of cleaving peptides with sensitive residues and to minimize side reactions. These cocktails are typically a mixture of TFA and various scavengers tailored to the specific amino acid composition of the peptide. For instance, "Reagent K," a cocktail of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol, is effective for peptides containing cysteine, tryptophan, methionine, and tyrosine.[2]

Visualization of the Boc-SPPS Workflow

Caption: The iterative cycle of Boc-SPPS, from deprotection to the final cleavage of the peptide from the resin.

Boc vs. Fmoc: A Comparative Analysis for the Modern Peptide Chemist

While Boc chemistry was the dominant strategy for many years, the development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offered a milder and often more convenient alternative. The choice between Boc and Fmoc-SPPS is a strategic one, dictated by the specific requirements of the target peptide.[]

| Feature | Boc-SPPS | Fmoc-SPPS |

| Nα-Protecting Group | tert-butyloxycarbonyl (acid-labile) | 9-fluorenylmethoxycarbonyl (base-labile) |

| Side-Chain Protection | Benzyl-based (acid-labile) | tert-butyl-based (acid-labile) |

| Deprotection Conditions | Moderately strong acid (e.g., TFA) | Base (e.g., piperidine) |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |

| Advantages | - Often more effective for synthesizing hydrophobic and aggregation-prone peptides.[5]- Generally lower cost of Boc-protected amino acids.[] | - Milder deprotection conditions, compatible with a wider range of sensitive functionalities.[]- Final cleavage with TFA is less hazardous than with HF.[4]- More readily automated.[] |

| Disadvantages | - Harsh final cleavage conditions (HF/TFMSA).- Repeated acid treatments can lead to side reactions. | - Can be less effective for highly hydrophobic sequences.- Piperidine used for deprotection is a regulated substance. |

Navigating the Challenges: Common Side Reactions in Boc-SPPS

Despite its robustness, Boc chemistry is not without its potential pitfalls. A thorough understanding of common side reactions is essential for troubleshooting and optimizing peptide synthesis.

-

Alkylation of Sensitive Residues: As previously mentioned, the tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains. The use of scavengers is the primary means of mitigating this issue.[9]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, particularly under acidic conditions. This can lead to racemization and the formation of β-aspartyl peptides. The use of more sterically hindered protecting groups for the aspartate side chain can reduce this side reaction.

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, forming a cyclic diketopiperazine and cleaving the peptide from the support. This is particularly problematic when proline is the second residue. In Boc-based synthesis, in situ neutralization protocols can help to suppress this side reaction.[5]

Mechanism of Boc Deprotection

Caption: The acid-catalyzed mechanism of Boc group removal, generating a tert-butyl cation and the deprotected amine.

Conclusion: The Strategic Value of Boc Chemistry in Modern Peptide Synthesis

The advent of Fmoc chemistry has undoubtedly expanded the horizons of peptide synthesis, offering a milder and more versatile approach for many applications. However, the Boc strategy remains a powerful and indispensable tool, particularly for the synthesis of long, complex, and hydrophobic peptides that are often challenging to produce using Fmoc protocols. Its mature and well-understood protocols, coupled with the lower cost of many reagents, ensure its continued relevance in both academic research and industrial-scale peptide manufacturing.

The successful application of Boc chemistry hinges on a deep understanding of its underlying principles, a meticulous approach to protocol execution, and a proactive strategy for mitigating potential side reactions. For the discerning peptide chemist, the Boc protecting group is not merely a relic of a bygone era but a robust and reliable workhorse, capable of delivering high-quality peptides for the most demanding of scientific endeavors.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

-

Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2026). ACS Publications. Retrieved from [Link]

-

SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation. Retrieved from [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (n.d.). PubMed. Retrieved from [Link]

-

Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

-

SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved from [Link]

Sources

- 1. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

An In-Depth Technical Guide to the p-Methoxybenzyl (pMeBzl) Protecting Group for Penicillamine

This guide provides a comprehensive technical overview of the p-methoxybenzyl (pMeBzl) protecting group, focusing on its strategic application for the thiol functionality of penicillamine. Tailored for researchers, chemists, and professionals in drug development, this document delves into the underlying chemical principles, field-proven methodologies, and critical considerations for its successful implementation in complex synthetic workflows.

Introduction: The Penicillamine Challenge

Penicillamine is a non-proteinogenic amino acid, structurally analogous to valine but distinguished by a highly reactive thiol (sulfhydryl) group.[1] This unique feature makes it a valuable component in both medicine and synthetic chemistry. In medicine, D-penicillamine is a chelating agent used to treat Wilson's disease and an immunomodulator for rheumatoid arthritis.[2][3][4][] In peptide science, the incorporation of penicillamine introduces significant conformational constraints due to the gem-dimethyl group, making it a powerful tool for designing structurally defined peptides with enhanced biological activity or stability.[1][6]

The primary challenge in utilizing penicillamine in multi-step synthesis, particularly solid-phase peptide synthesis (SPPS), lies in the reactivity of its thiol group. The thiol is a potent nucleophile and is readily oxidized to form disulfide bridges.[7] Left unprotected, it would engage in undesirable side reactions during peptide chain elongation, leading to failed sequences and complex, inseparable mixtures. Therefore, robust protection of the thiol group is not merely advantageous; it is a prerequisite for success.[8][9]

The p-Methoxybenzyl (pMeBzl) Group: A Strategic Solution for Thiol Protection

The p-methoxybenzyl (pMeBzl) group, also referred to as 4-methoxybenzyl (4-MeOBzl) or PMB, has emerged as a premier choice for protecting the sulfhydryl side chain of cysteine and its analogues, including penicillamine. Its utility is grounded in a combination of stability and selective lability.

Core Advantages:

-

Orthogonal Stability: The S-pMeBzl thioether linkage is completely stable to the mildly acidic conditions required for the repetitive cleavage of Nα-Boc (tert-butyloxycarbonyl) groups (e.g., 25-50% Trifluoroacetic acid in Dichloromethane) during Boc-based SPPS.[1] This orthogonality is fundamental to modern protecting group strategy, allowing for selective deprotection at different stages of the synthesis.

-

Robustness: It withstands a wide range of reagents and reaction conditions encountered during peptide synthesis, preventing premature deprotection or side reactions at the sulfur atom.[1]

-

Reliable Cleavage: The pMeBzl group can be efficiently and cleanly removed under specific, strongly acidic conditions at the final stage of synthesis, most commonly with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

The Underlying Chemistry: Protection and Deprotection Mechanisms

A deep understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

Protection: Formation of the S-pMeBzl Thioether

The protection of penicillamine's thiol is achieved via a standard S-alkylation reaction, a variant of the Williamson ether synthesis.[10]

Mechanism:

-

Deprotonation: The weakly acidic thiol proton is removed by a suitable base (e.g., sodium hydroxide, triethylamine) to generate a highly nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate anion performs an SN2 attack on the electrophilic benzylic carbon of a p-methoxybenzylating agent, such as p-methoxybenzyl chloride (PMB-Cl), displacing the chloride leaving group.

The electron-donating methoxy group on the phenyl ring slightly enhances the stability of the transition state, facilitating the reaction.

Deprotection: Strong Acid-Mediated Cleavage

The removal of the pMeBzl group is an acid-catalyzed process that leverages the formation of a resonance-stabilized carbocation.

Mechanism:

-

Protonation: A strong acid (e.g., H⁺ from HF) protonates the oxygen atom of the methoxy group. This is the key activation step.

-

Cleavage: The S-C bond cleaves, releasing the free penicillamine thiol. This cleavage is driven by the formation of the highly stable p-methoxybenzyl carbocation, which is stabilized by resonance involving both the benzene ring and the lone pairs on the oxygen atom.

-

Cation Scavenging: The liberated p-methoxybenzyl cation is a potent electrophile that can irreversibly alkylate other nucleophilic residues in the peptide, such as tryptophan or methionine. To prevent this destructive side reaction, a "scavenger" or "cation trap" like anisole is added to the cleavage cocktail. The scavenger is an electron-rich aromatic compound that rapidly and preferentially reacts with the carbocation.

Experimental Protocols and Field-Proven Insights

The following protocols represent standard, validated procedures. As a self-validating system, each step includes checkpoints and rationale.

Protocol 1: Synthesis of Boc-L-Pen(pMeBzl)-OH

This procedure details the protection of the thiol group followed by the protection of the alpha-amino group, preparing the monomer for SPPS.

| Step | Action | Reagents & Conditions | Causality & In-Process Control |

| 1 | S-Alkylation | L-Penicillamine, NaOH, p-methoxybenzyl chloride in H₂O/THF. Stir at RT for 12-18h. | NaOH deprotonates the thiol. A biphasic system aids solubility. Monitor by TLC until starting material is consumed. |

| 2 | Work-up | Acidify with HCl to pH ~3. Extract with ethyl acetate. | Acidification protonates the carboxylate and amine, allowing extraction into the organic phase. |

| 3 | Boc Protection | S-pMeBzl-Pen, Boc₂O, TEA in Dioxane/H₂O. Stir at RT for 4-6h. | Di-tert-butyl dicarbonate (Boc₂O) reacts with the free amine to form the Boc-protected derivative. TEA acts as the base. |

| 4 | Purification | Acidify and extract as in Step 2. Purify by silica gel chromatography or recrystallization. | Yields a pure, white solid product ready for SPPS. Verify identity and purity via ¹H NMR and Mass Spectrometry. |

Protocol 2: Application in Boc-SPPS

This workflow illustrates a single coupling cycle using the prepared monomer.

Field-Proven Insights for SPPS:

-

Steric Hindrance: The gem-dimethyl groups of penicillamine create significant steric bulk.[1] This can impede coupling efficiency. It is crucial to monitor coupling reactions closely with a qualitative ninhydrin test.[1] If the test remains positive (indicating free amines), a second coupling (a "double couple") is required before proceeding.

-

Reagent Choice: HBTU/HOBt is a common and effective activating agent for sterically hindered amino acids like Pen(pMeBzl).[1]

Protocol 3: Final Cleavage and Deprotection

This final step liberates the crude peptide from the solid support and removes the side-chain protecting groups.

| Step | Action | Reagents & Conditions | Causality & In-Process Control |

| 1 | Preparation | Dry the peptide-resin thoroughly under high vacuum. | Water can cause hydrolysis of the peptide or side reactions. Anhydrous conditions are critical. |

| 2 | Cleavage | Treat peptide-resin with anhydrous HF containing anisole (~10% v/v) at 0°C for 60-90 min. | EXTREME CAUTION: HF is highly toxic and corrosive. This step must be performed in a specialized, HF-rated apparatus. HF cleaves the peptide from the resin and removes the S-pMeBzl group. Anisole acts as the cation scavenger.[11] |

| 3 | HF Removal | Evaporate HF under a stream of nitrogen. | Safely removes the excess acid. |

| 4 | Precipitation | Triturate the residue with cold diethyl ether and centrifuge to pellet the crude peptide. | The peptide is insoluble in ether, while the cleaved protecting groups and scavengers are soluble, effecting an initial purification. |

| 5 | Purification | Dissolve the crude peptide in an aqueous buffer and purify by reverse-phase HPLC. | This is the definitive purification step. Confirm the final product's identity and purity by Mass Spectrometry and analytical HPLC. |

Quantitative Data Summary

The following table provides typical yield expectations for the key transformations. Actual yields may vary based on scale and substrate.

| Process | Key Reagents | Typical Yield | Reference |

| Protection (S-Alkylation) | PMB-Cl, Base | 78-98% | [12][13] |

| Deprotection (Acidolysis) | TFA in DCM | 68-98% | [12][13] |

| SPPS Coupling | HBTU/DIEA | >99% (per step) | Qualitative |

| Final HF Cleavage | HF, Anisole | 50-80% (overall) | General Exp. |

Conclusion

The p-methoxybenzyl group serves as a highly effective and reliable protecting group for the thiol side chain of penicillamine. Its robust nature, coupled with its selective removal under strong acid, provides the chemical orthogonality required for the successful synthesis of complex, penicillamine-containing peptides. By understanding the mechanisms of protection and deprotection and adhering to validated experimental protocols that account for steric hindrance and scavenger use, researchers can confidently incorporate this valuable amino acid into their synthetic targets, enabling the development of novel therapeutics and research tools.

References

-

A p-Methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (2015). PubMed. [Link]

-

p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station. [Link]

-

A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (n.d.). ResearchGate. [Link]

-

Penicillamine. (n.d.). Wikipedia. [Link]

-